molecular formula C33H47Cl2NO11 B235371 Enacyloxin iva CAS No. 142386-37-6

Enacyloxin iva

Cat. No.: B235371
CAS No.: 142386-37-6
M. Wt: 704.6 g/mol
InChI Key: VSFNDCKKSCIXNV-PHMKDSOOSA-N
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Description

Enacyloxin IVa is a polyenic antibiotic complex isolated from the bacterium Frateuria sp. W-315 . This compound is part of a family of antibiotics noted for its activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains . Its structure features a long polyene chain with multiple hydroxy groups and a cyclohexanecarboxylic acid moiety, which are important for its bioactivity . As a possible biosynthetic intermediate of Enacyloxin IIa, it provides a valuable tool for studying the biosynthesis and structure-activity relationships within this class of antibiotics . Researchers utilize this compound in microbiological and biochemical studies to investigate bacterial growth inhibition and novel modes of action against pathogenic organisms. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans, nor for use in drug manufacturing without further validation.

Properties

CAS No.

142386-37-6

Molecular Formula

C33H47Cl2NO11

Molecular Weight

704.6 g/mol

IUPAC Name

3-[(2E,4E,6E,8E,10Z,20E)-19-carbamoyloxy-11,18-dichloro-13,14,15,17-tetrahydroxy-6,12-dimethyltricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H47Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-27,29-31,37-39,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-

InChI Key

VSFNDCKKSCIXNV-PHMKDSOOSA-N

SMILES

CCC=CC(C(C(CC(C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)O)Cl)OC(=O)N

Isomeric SMILES

CC/C=C/C(C(C(CC(C(C(C(C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)OC1CC(CCC1O)C(=O)O)/Cl)O)O)O)O)Cl)OC(=O)N

Canonical SMILES

CCC=CC(C(C(CC(C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)O)Cl)OC(=O)N

Synonyms

3-(19'-carbamoyloxy-11',18'-dichloro-6',12'-dimethyl-13',14'15'17'-tetrahydroxytricosa-2',4',6',8',10',20'-hexaenoyloxy)-4-hydroxy-1-cyclohexanecarboxylic acid
enacyloxin IVa
ENX IVa

Origin of Product

United States

Structural Elucidation and Stereochemical Analysis of Enacyloxin Iva

Early Structural Proposals and Challenges

The initial isolation and characterization of enacyloxins, including Enacyloxin IVa, presented significant challenges due to their complex polyhydroxylated and polyenic nature, coupled with a unique chlorinated aliphatic chain. Early investigations focused on establishing the fundamental connectivity of these molecules. This compound was identified as a congener of the more abundant Enacyloxin IIa and was proposed as a potential biosynthetic intermediate in the pathway leading to Enacyloxin IIa researchgate.netresearchgate.netresearchgate.netcardiff.ac.uk. The inherent instability and susceptibility to isomerization of the polyene system, along with the presence of multiple stereocenters, necessitated the application of sophisticated analytical methods to propose and confirm its structure accurately.

Advanced Spectroscopic Methodologies for Structure Determination

The definitive structural assignment of this compound and its related congeners was achieved through the comprehensive application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), were instrumental in mapping out the molecular framework of the enacyloxins researchgate.netresearchgate.netresearchgate.netscispace.com. These techniques allowed for the sequential assignment of protons and carbons, establishing the connectivity of the polyene chain, the chlorinated segment, and the cyclohexane (B81311) ring. Detailed analysis of proton coupling constants (J-values) derived from NMR spectra provided crucial information for determining the relative stereochemistry of various parts of the molecule, particularly within the hemiacetal moiety of related decarbamoylated enacyloxins researchgate.netscispace.com.

J-Resolved HMBC and NOESY Studies

Specific 2D NMR experiments, namely J-resolved HMBC and NOESY, played a pivotal role in the stereochemical assignment of this compound. These advanced techniques provided through-bond and through-space correlations, respectively, enabling the determination of spatial relationships between atoms. The application of J-resolved HMBC and NOESY methods was critical in assigning the absolute configuration of key stereocenters within the polyene chain of this compound nih.govokayama-u.ac.jpokayama-u.ac.jp.

X-ray Crystallographic Contributions to Enacyloxin Stereochemistry

While direct X-ray crystallographic studies on this compound itself are not extensively detailed in the provided literature, X-ray crystallography has contributed to the broader understanding of the enacyloxin family's stereochemistry. Specifically, the X-ray crystallographic analysis of a complex involving Escherichia coli EF-Tu and guanylyl iminodiphosphate with Enacyloxin IIa provided valuable insights into the three-dimensional structure and stereochemical aspects of this antibiotic class researchgate.nettandfonline.com. X-ray crystallography is a well-established method for determining absolute stereochemistry, often by analyzing anomalous scattering from heavier atoms or by establishing the Flack parameter soton.ac.ukrsc.org.

Elucidation of Absolute Configuration

The precise determination of the absolute configuration of this compound was a significant undertaking. Through the application of advanced NMR techniques, particularly J-resolved HMBC and NOESY, the elusive (13'R,14'R,15'S)-configuration was assigned to this compound nih.govokayama-u.ac.jpokayama-u.ac.jp.

Further stereochemical details were elucidated for other parts of the enacyloxin structure:

The cyclohexane ring moiety of the enacyloxins was determined to possess the (1S,3R,4S) configuration scispace.comtandfonline.com.

Degradation studies of decarbamoyl Enacyloxin IIa and synthesis of its enantiomers from tri-O-acetyl-D-glucal, followed by comparison with the natural product, revealed the (17′R,18′S,19′R) relative configuration for the hemiacetal portion of the enacyloxin family researchgate.netscispace.comrsc.org.

Additional studies involving hydrogenation, oxidation, and derivatization of Enacyloxin IIa also led to the assignment of a (12'S)-configuration rsc.org.

Table 1: Key Stereochemical Assignments in this compound and Related Congeners

Stereocenter(s)ConfigurationMethod of DeterminationReference(s)
C13', C14', C15'13'R, 14'R, 15'SJ-resolved HMBC, NOESY nih.govokayama-u.ac.jpokayama-u.ac.jp
Cyclohexane Ring1S, 3R, 4SNMR, CD Spectroscopy, Synthesis scispace.comtandfonline.com
Hemiacetal Part17'R, 18'S, 19'R*NMR Coupling Constants researchgate.netscispace.com
C12'12'SNMR, MTPA Ester Analysis rsc.org

Relationship to Other Enacyloxin Congeners

This compound is part of a family of related compounds, with Enacyloxin IIa being a primary congener researchgate.netresearchgate.netresearchgate.netcardiff.ac.uknih.govtandfonline.comokayama-u.ac.jp. The isolation of decarbamoyl variants, such as decarbamoyl Enacyloxin IIa and decarbamoyl this compound, further expanded the understanding of the enacyloxin structural diversity researchgate.netresearchgate.netscispace.com. Biochemical studies have indicated that this compound can serve as a precursor to Enacyloxin IIa through enzymatic oxidation, and both can be further converted to their respective decarbamoylated forms cardiff.ac.ukokayama-u.ac.jp. Decarbamoyl this compound has also been identified as a potential biosynthetic intermediate in the formation of Enacyloxin IIa researchgate.netresearchgate.net. The structural variations primarily lie in the polyhydroxy-polyenic chain and the presence or absence of the carbamoyl (B1232498) group, while the chlorinated chain and the cyclohexane head exhibit consistent structural features across the family.

Biosynthetic Pathways and Regulation of Enacyloxin Iva Production

Producer Organisms and Fermentation Conditions

The production of enacyloxin IVa is a complex process involving specific microorganisms and carefully controlled fermentation conditions. Initially discovered from Frateuria sp. W-315, the production was later identified in Burkholderia ambifaria. A unique characteristic of the original discovery was the requirement of a spent medium from another microorganism, Neurospora crassa, to induce antibiotic production.

Frateuria sp. W-315 (formerly Gluconobacter sp. W-315) Cultivation

The bacterium Frateuria sp. W-315, initially classified as Gluconobacter sp. W-315, is the first known producer of the enacyloxin family of antibiotics. doi.org This soil aerobe was found to produce these polyhydroxy-polyenic compounds, which are notable for their yellow color. tandfonline.comokayama-u.ac.jp The cultivation of Frateuria sp. W-315 for enacyloxin production originally required a two-step fermentation process. nih.gov This bacterium can thrive in acidic environments, with a notable growth capability at a pH of 4.5. doi.org Its DNA has a guanine-cytosine (GC) content of 64.4 mol%. doi.org

An interesting aspect of its cultivation is the enzymatic conversion of this compound to enacyloxin IIa. An extracellular quinoprotein oxidase, named enacyloxin oxidase, was discovered in the culture supernatant of Frateuria sp. W-315. tandfonline.comjst.go.jp This enzyme, with a molecular mass of approximately 73-79 kDa, catalyzes the oxidation of this compound to enacyloxin IIa and is secreted during the logarithmic growth phase of the bacterium. tandfonline.comjst.go.jp

Role of Neurospora crassa Spent Medium

A critical factor in the initial discovery of enacyloxin production by Frateuria sp. W-315 was the use of a spent culture medium from the fungus Neurospora crassa. tandfonline.comokayama-u.ac.jp When Frateuria sp. W-315 was inoculated into a standard Czapek-Dox medium, neither bacterial growth nor antibiotic production was observed. doi.org However, the utilization of the spent medium from a Neurospora crassa culture successfully induced the production of enacyloxins. doi.orgnih.gov This indicates that specific factors produced by Neurospora crassa and present in the spent medium are essential for triggering the biosynthetic pathway of enacyloxins in Frateuria sp. W-315. Subsequent research focused on analyzing this spent medium to identify the key components and develop a synthetic medium that could support antibiotic production without the need for the fungal co-culture. nih.gov

Identification of Burkholderia ambifaria as a Producer

Further research identified another bacterial species, Burkholderia ambifaria, as a producer of enacyloxins. doi.orgmdpi.com Specifically, B. ambifaria strain AMMD was found to produce enacyloxin IIa and its stereoisomer, iso-enacyloxin IIa. researchgate.netnih.gov This discovery was significant as it expanded the known microbial sources of these potent antibiotics and provided new avenues for genetic and biosynthetic studies. B. ambifaria is known for its ability to produce a variety of antimicrobial substances and has been isolated from plant rhizospheres. researchgate.net The production of enacyloxins in B. ambifaria is linked to a cryptic, quorum-sensing-regulated gene cluster. nih.govcardiff.ac.uk

Genetic Basis of Enacyloxin Biosynthesis

The production of this compound and its related compounds is governed by a complex and unusual set of genes organized into a biosynthetic gene cluster (BGC). The core of this machinery is a modular polyketide synthase (PKS) system.

Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for enacyloxin biosynthesis is located within a dedicated biosynthetic gene cluster (BGC). In Burkholderia ambifaria, the enacyloxin BGC is described as a cryptic, quorum-sensing-regulated cluster of genes. nih.govcardiff.ac.uk This means its expression is tightly controlled and not always active under standard laboratory conditions. The BGC encodes all the necessary enzymatic machinery for the assembly of the complex enacyloxin molecule.

The enacyloxin BGC in B. ambifaria is a hybrid cluster containing genes for both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) domains. researchgate.net This hybrid nature allows for the incorporation of both polyketide and amino acid-derived moieties into the final structure. The cluster from B. ambifaria BCC0203 has been shown to have the same organization and a high degree of sequence similarity to the one in the AMMD strain. nih.gov The entire BGC for enacyloxin IIa in B. ambifaria AMMD consists of 24 genes. u-tokyo.ac.jp

Table 1: Key Genes in the Enacyloxin Biosynthetic Gene Cluster of Burkholderia ambifaria

Gene Proposed Function
Bamb_5915 NRPS-like condensation domain, catalyzes the final condensation step. nih.gov
Bamb_5917 Acyl carrier protein (PCP) domain, involved in chain release. nih.gov
Bamb_5919 Final PKS module, contains a ketosynthase 0 (KS0) domain. researchgate.netnih.gov

Modular Polyketide Synthase (PKS) Organization

The biosynthesis of the enacyloxin carbon backbone is accomplished by a type I modular polyketide synthase (PKS). This PKS is particularly unusual because it is a hybrid system that incorporates both cis-acyltransferase (cis-AT) and trans-acyltransferase (trans-AT) PKS modules. researchgate.netnih.govcardiff.ac.uk This is a rare combination in PKS architecture. researchgate.net

The PKS assembly line is composed of multiple proteins, each containing several modules. Each module is responsible for one round of polyketide chain elongation and modification. The enacyloxin PKS consists of multiple proteins with sequence similarity to cis-AT PKSs and a single protein with similarity to trans-AT PKSs. nih.govcardiff.ac.uk The fully assembled 25-carbon acyl chain is constructed by this modular PKS. nih.gov

The chain release from the PKS is also a noteworthy process. It involves a dual transacylation mechanism where a non-elongating ketosynthase (KS0) domain at the C-terminus of the final PKS module (Bamb_5919) transfers the polyketide chain to a separate acyl carrier protein (Bamb_5917). nih.gov A condensation domain-containing protein (Bamb_5915) then catalyzes the attachment of the polyketide to (1S, 3R, 4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA). nih.govukri.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Enacyloxin IIa
iso-enacyloxin IIa
Enacyloxin IIIa
Decarbamoyl enacyloxin IIa
Decarbamoyl this compound

Proposed Chain Elongation and Tailoring Reactions

The backbone of this compound is assembled by a modular type I PKS. The process involves a series of condensation reactions where extender units, primarily malonyl-CoA, are sequentially added to a growing polyketide chain. The enacyloxin PKS is noted for its unusual combination of both cis- and trans-acting acyltransferase (AT) domains. researchgate.net Typically, cis-AT domains are part of the main PKS module and are responsible for loading the correct extender unit onto the adjacent acyl carrier protein (ACP) domain. In the enacyloxin pathway, it is proposed that the AT domains within modules 1 and/or 6 act in trans to load malonyl-CoA onto the ACP domains of other modules that lack their own AT domain. researchgate.net

The fully assembled polyketide chain is then condensed with the 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety. researchgate.net This crucial step is catalyzed by a standalone NRPS condensation (C) domain, identified as Bamb_5915 in Burkholderia ambifaria. escholarship.orgresearchgate.net This enzyme facilitates an intermolecular transesterification reaction, releasing the mature polyketide chain from the PKS assembly line and linking it to DHCCA. escholarship.org A key feature of this process is the involvement of a ketosynthase (KS⁰) domain at the C-terminus of the final PKS module (Bamb_5919). researchgate.netresearchgate.net This KS⁰ domain is proposed to transfer the fully assembled polyketide chain from the upstream ACP domain to a separate peptidyl carrier protein (PCP) domain (Bamb_5917), making it available for the C domain-catalyzed condensation with DHCCA. researchgate.netcore.ac.uk

Biosynthesis of the 3,4-Dihydroxycyclohexanecarboxylic Acid (DHCCA) Moiety

The 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) component of this compound is believed to be derived from the shikimate pathway. researchgate.net A proposed pathway suggests that 5-dehydroshikimate is a key intermediate in the formation of DHCCA. researchgate.net The genes involved in this conversion are located within the enacyloxin biosynthetic gene cluster. researchgate.net For instance, in B. ambifaria, the gene Bamb_5913 is a putative shikimate dehydrogenase that is thought to supply 5-dehydroshikimate for DHCCA biosynthesis. researchgate.net This moiety is then esterified to the polyketide chain to form the final enacyloxin structure. researchgate.net

Post-PKS Modifications and Enzymatic Interconversions

Following the assembly of the initial enacyloxin structure by the PKS-NRPS machinery, several post-modification steps occur to yield the various enacyloxin analogues, including the conversion of this compound.

Enacyloxin Oxidase (ENX Oxidase) Mediated Conversion of this compound to Enacyloxin IIa

This compound is a direct precursor to enacyloxin IIa, and this conversion is catalyzed by the enzyme enacyloxin oxidase (ENX oxidase). tandfonline.comnih.gov This extracellular quinoprotein oxidase was discovered in the culture supernatant of Frateuria sp. W-315. tandfonline.com The enzyme specifically catalyzes the dehydrogenation at the C-15' position of this compound to form enacyloxin IIa. tandfonline.comnih.gov Studies have shown that during production, the concentration of this compound gradually decreases as the concentration of enacyloxin IIa increases, indicating a stoichiometric conversion. tandfonline.com ENX oxidase has a molecular mass of approximately 73-79 kDa and its activity is stimulated by the presence of pyrroloquinoline quinone (PQQ). tandfonline.comresearchgate.net The enzyme exhibits optimal activity at a pH of 9.0 and a temperature of 60°C. tandfonline.com

Table 1: Properties of Enacyloxin Oxidase

Property Value Reference
Enzyme Name Enacyloxin Oxidase (ENX Oxidase) tandfonline.com
Source Frateuria sp. W-315 tandfonline.com
Molecular Mass 73 kDa (SDS-PAGE), 79 kDa (gel filtration) tandfonline.comresearchgate.net
Function Catalyzes the conversion of this compound to Enacyloxin IIa tandfonline.comnih.gov
Cofactor Pyrroloquinoline quinone (PQQ) tandfonline.comresearchgate.net
Optimum pH 9.0 tandfonline.com
Optimum Temperature 60°C tandfonline.com

Carbamoylation Processes and Decarbamoyl Enacyloxins

The enacyloxin structure includes a carbamoyl (B1232498) group, and the presence or absence of this group gives rise to different analogues. The carbamoylation of decarbamoyl-enacyloxins IVa to produce this compound and its isomer, iso-enacyloxin IVa, is thought to be catalyzed by a putative carbamoyltransferase. researchgate.net In B. ambifaria, the gene Bamb_5930 is predicted to encode this carbamoyltransferase. researchgate.netresearchgate.net The reverse reaction, the conversion of enacyloxins to their decarbamoylated forms, can also occur enzymatically. okayama-u.ac.jp The exploration of these carbamoylation and decarbamoylation steps, including the potential to manipulate them, offers a route to generate novel enacyloxin derivatives. doi.org

Biosynthetic Engineering and Mutasynthesis for Analogue Generation

The modular nature of the enacyloxin biosynthetic pathway presents significant opportunities for biosynthetic engineering and the generation of novel analogues with potentially improved properties.

Heterologous Expression of Biosynthetic Genes

The heterologous expression of biosynthetic gene clusters (BGCs) is a powerful strategy for producing natural products in more amenable host organisms and for engineering novel compounds. researchgate.net The enacyloxin BGC from Burkholderia species, which are often opportunistic pathogens, has been a candidate for heterologous expression in non-pathogenic hosts to ensure safe production. researchgate.net Successful expression of Burkholderia BGCs has been achieved in hosts like Paraburkholderia. researchgate.net Various plasmid vectors, such as the arabinose-inducible pMLBAD system, have been utilized for shuttling genes from Escherichia coli to Burkholderia for expression studies. researchgate.net

A significant finding in the context of enacyloxin biosynthesis is the broad substrate tolerance of the standalone NRPS C domain (Bamb_5915) involved in chain release. portlandpress.comthieme-connect.com This enzyme has been shown to accept a range of analogues of the DHCCA acceptor molecule, which opens up possibilities for generating a library of new enacyloxin analogues through biosynthetic engineering. portlandpress.comthieme-connect.com By feeding different DHCCA analogues to a culture expressing the enacyloxin biosynthetic pathway, it is possible to create novel enacyloxin derivatives with modified structures. thieme-connect.com This approach, coupled with the ability to heterologously express and manipulate the biosynthetic genes, provides a promising platform for the future development of new enacyloxin-based antibiotics. portlandpress.comukri.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Enacyloxin IIa
3,4-Dihydroxycyclohexanecarboxylic Acid (DHCCA)
Decarbamoyl this compound
Iso-enacyloxin IVa
Malonyl-CoA
5-dehydroshikimate
Pyrroloquinoline quinone (PQQ)

Knock-out Mutagenesis Approaches

Knock-out mutagenesis is a powerful genetic tool used to elucidate the function of specific genes within a biosynthetic pathway. By inactivating a target gene, researchers can observe the resulting change in metabolite production, thereby confirming the gene's role.

In the study of enacyloxin biosynthesis in Burkholderia ambifaria, researchers identified a cryptic genomic island containing the genes responsible for its production. researchgate.netresearchgate.net To unequivocally link this gene cluster to enacyloxin production, targeted knock-out mutations were introduced into key PKS genes. researchgate.net Analysis of two such PKS mutants, designated 21-7-2 and 9-11-5, revealed a complete absence of enacyloxin IIa and its stereoisomer, iso-enacyloxin IIa, in the culture extracts when analyzed by liquid chromatography-mass spectrometry (LC-MS). researchgate.net This finding definitively established that the targeted PKS gene cluster is responsible for enacyloxin biosynthesis. researchgate.net

The table below summarizes the findings from the knock-out mutagenesis studies.

Mutant StrainTargeted Gene LocusOrganismEffect on Enacyloxin ProductionReference
21-7-2 Bamb_5925 (PKS gene)Burkholderia ambifariaProduction abolished researchgate.net
9-11-5 Bamb_5919 (PKS gene)Burkholderia ambifariaProduction abolished researchgate.net

These experiments are fundamental to understanding the biosynthetic pathway, providing a clear link between genotype and chemotype. They pave the way for more targeted genetic engineering efforts aimed at manipulating the pathway.

Precursor Feeding Strategies for Derivative Production

Precursor feeding, also known as precursor-directed biosynthesis, is a technique used to generate novel analogues of a natural product by supplying the producing organism with synthetic, modified building blocks. If the biosynthetic enzymes are sufficiently flexible, they can incorporate these unnatural precursors into the final molecular structure, resulting in new derivatives.

The biosynthesis of enacyloxin involves a crucial final step where the fully assembled polyketide chain is joined with a specific starter unit, (1S,3R,4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA). rsc.org This condensation is catalyzed by a non-ribosomal peptide synthetase (NRPS) domain. rsc.org Research has shown that the enzymes involved in this chain release process exhibit a degree of substrate promiscuity. rsc.org

By feeding various synthetic hydroxylated cyclohexane (B81311) carboxylic acid analogues to the producing organism, scientists have successfully generated novel enacyloxin derivatives. rsc.org This demonstrates that the NRPS condensation domain can recognize and utilize substrates other than the natural DHCCA starter unit, opening a direct route to structural diversification of the enacyloxin scaffold. rsc.org This approach, combining chemical synthesis of precursors with the biosynthetic power of the microorganism, is a promising strategy for creating libraries of new enacyloxin compounds for further study.

The table below outlines the strategy for producing enacyloxin derivatives through precursor feeding.

StrategyPrecursor TypeMechanism of IncorporationOutcomeReference
Precursor-Directed Biosynthesis Hydroxylated cyclohexane carboxylic acid analoguesAccepted as substrates for the NRPS condensation domain during the final chain release and cyclization step of biosynthesis.Production of novel enacyloxin derivatives with modified cyclohexyl moieties. rsc.org

This technique highlights the potential to rationally design and produce new antibiotics by leveraging the inherent flexibility of biosynthetic pathways.

Synthetic Chemistry and Analog Development of Enacyloxin Iva

Strategies for Total Synthesis of Enacyloxins

The total synthesis of enacyloxins is a formidable undertaking that has been approached through a convergent strategy. This involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages of the synthesis. This approach allows for the development of optimized synthetic routes for each fragment and facilitates the preparation of analogs by modifying the individual fragments before coupling.

Synthesis of the Cyclohexane (B81311) Fragment (e.g., from D-quinic acid)

A crucial component of the enacyloxin structure is the (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid moiety. An efficient synthesis of this fragment has been achieved starting from the readily available and stereochemically rich chiral pool starting material, D-quinic acid. nih.gov This natural product provides a scaffold with the desired absolute stereochemistry at several centers, thereby simplifying the synthetic challenge.

The synthetic route from D-quinic acid involves a series of transformations to remove unwanted hydroxyl groups and install the correct functionality. A key step in this process is the application of a successive Barton-McCombie deoxygenation to selectively remove specific hydroxyl groups, ultimately yielding the desired cyclohexane fragment with the correct stereochemistry. nih.gov

Key Transformations in the Synthesis of the Cyclohexane Fragment from D-quinic acid:

StepReactionReagents and ConditionsPurpose
1Acetal ProtectionAcetone, acid catalystProtection of the cis-diols
2LactonizationAcid catalystFormation of a lactone to facilitate subsequent reactions
3Thiocarbonyl Ester FormationThiocarbonyldiimidazolePreparation for Barton-McCombie deoxygenation
4DeoxygenationTributyltin hydride, AIBN (radical initiator)Removal of the targeted hydroxyl group
5Repetition of steps 3 and 4N/ARemoval of the second targeted hydroxyl group
6Deprotection and functional group manipulationN/AUnveiling the diol and converting the carboxylic acid precursor

Segmented Synthesis of Polyene Chains (e.g., C1'-C8', C9'-C15', C16'-C23' Fragments)

The long and stereochemically complex polyene chain of enacyloxin IVa is constructed through a segmented approach, where different sections of the chain are synthesized independently before being coupled together. This strategy allows for greater control over the stereochemistry of the numerous double bonds and chiral centers along the chain.

C1'-C8' Fragment: The synthesis of the C1'-C8' polyene fragment has been accomplished using successive Wittig reactions. This classic olefination method allows for the controlled formation of the conjugated double bond system present in this portion of the molecule.

C9'-C15' Fragment: The construction of the C9'-C15' fragment has been achieved from chiral starting materials such as (S)-isopropylideneglyceraldehyde. Key reactions employed in this synthesis include Yamaguchi's nucleophilic substitution of an acetylide onto an epoxide and Marshall's allenylindium mediated reaction, which are instrumental in setting the stereocenters within this fragment.

C16'-C23' Fragment: The synthesis of the C16'-C23' fragment, which contains a chlorinated stereocenter, has also been reported, completing the toolbox of fragments required for the total synthesis of the enacyloxin polyene chain.

Stereocontrolled Construction of Complex Polyketide Moieties

The enacyloxin backbone is a complex polyketide, and the stereocontrolled construction of its multiple chiral centers is a central challenge in its total synthesis. The biosynthesis of polyketides in nature occurs on large multi-enzyme complexes called polyketide synthases (PKSs), which exhibit remarkable control over stereochemistry. Synthetic chemists often draw inspiration from these biological processes to develop highly selective reactions.

The stereochemical outcome of the this compound synthesis is dictated by the use of substrate-controlled and reagent-controlled stereoselective reactions. Diastereoselective aldol reactions, for instance, are commonly employed to create new carbon-carbon bonds while simultaneously setting the stereochemistry of adjacent hydroxyl and alkyl groups. The choice of chiral auxiliaries, chiral catalysts, or the inherent stereochemistry of the reacting partners plays a crucial role in directing the stereochemical outcome of these reactions. Furthermore, stereoselective reduction of ketone functionalities is another critical tool for establishing the correct configuration of hydroxyl groups along the polyketide chain.

Key Synthetic Methodologies and Novel Reactions Developed

The pursuit of the total synthesis of enacyloxins has spurred the development and application of novel and powerful synthetic methodologies. These methods have not only enabled the successful construction of these complex natural products but have also enriched the field of organic synthesis in general.

Barton-McCombie Deoxygenation in Cyclohexane Moiety Synthesis

As mentioned earlier, the Barton-McCombie deoxygenation is a pivotal reaction in the synthesis of the cyclohexane fragment of this compound. nih.gov This radical-based deoxygenation reaction provides a reliable method for the removal of hydroxyl groups, which is often a challenging transformation to achieve selectively. The reaction proceeds through the formation of a thiocarbonyl derivative of the alcohol, which then reacts with a radical initiator and a tin hydride source to replace the hydroxyl group with a hydrogen atom. The use of this reaction was critical for efficiently converting D-quinic acid into the desired dihydroxycyclohexane carboxylic acid core. nih.gov

Mechanism of the Barton-McCombie Deoxygenation:

StepDescription
1The alcohol is converted to a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate).
2A radical initiator (e.g., AIBN) generates a tributyltin radical from tributyltin hydride.
3The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the formation of an alkyl radical.
4The alkyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the deoxygenated product and regenerating a tributyltin radical to continue the chain reaction.

Z-selective Kaneda's Alkyne Allylchlorination

A significant challenge in the synthesis of the enacyloxin polyene chain is the stereoselective introduction of the chlorine atom and the formation of the adjacent Z-double bond. A key methodology employed to address this challenge is the Z-selective Kaneda's alkyne allylchlorination. This reaction allows for the syn-addition of a chlorine atom and an allyl group across an alkyne, leading to the formation of a Z-chloroalkene with high stereoselectivity. This method was instrumental in constructing the chlorinated undecapentaenoic moiety of the enacyloxin family.

E-selective Pd/Cu Allene–Alkyne Coupling

The construction of the intricate polyene chain of this compound necessitates precise control over the geometry of multiple double bonds. One powerful strategy that has been explored in the synthesis of the enacyloxin polyketide chain is the E-selective palladium/copper-catalyzed allene-alkyne coupling. This reaction is instrumental in forming conjugated enyne systems, which are key structural motifs within the enacyloxin backbone.

Diastereoselective Mukaiyama Aldol Reactions

The polyketide chain of this compound is adorned with multiple stereocenters, the controlled formation of which presents a formidable synthetic challenge. The Mukaiyama aldol reaction, a cornerstone of stereoselective carbon-carbon bond formation, has been successfully implemented to address this challenge in the synthesis of the enacyloxin framework.

In the context of constructing the C1-C23 chain of enacyloxin IIa, a highly diastereoselective Mukaiyama aldol reaction was employed to assemble a key fragment. This reaction involves the Lewis acid-mediated addition of a silyl enol ether to an aldehyde, allowing for the creation of a β-hydroxy ketone with a high degree of stereocontrol. The choice of Lewis acid, solvent, and the stereochemistry of the reactants are crucial in dictating the diastereoselectivity of the reaction. Through careful optimization of these parameters, chemists have been able to install the desired stereochemistry at critical positions within the polyketide chain, demonstrating the power of this reaction in the synthesis of complex natural products like this compound.

Organocopper Mediated Coupling Reactions

While specific applications of organocopper mediated coupling reactions in the total synthesis of this compound are not extensively detailed in the currently available literature, these reagents represent a powerful and versatile tool in the synthesis of complex polyketides. Organocuprates are known for their ability to form carbon-carbon bonds through conjugate addition to α,β-unsaturated systems and coupling with alkyl, vinyl, and aryl halides.

In the context of this compound's structure, organocopper reagents could potentially be employed in several key bond-forming events. For instance, the formation of specific carbon-carbon bonds within the polyketide backbone could be achieved through the coupling of appropriate organocuprate and electrophilic fragments. The mild reaction conditions and high functional group tolerance of organocopper reagents make them an attractive option for late-stage modifications of the enacyloxin scaffold, a strategy that could be vital for the generation of a diverse range of analogs. Further research in this area may yet reveal the specific utility of these reactions in the synthetic endeavors towards this compound.

Design and Rational Synthesis of this compound Derivatives and Analogues

The development of this compound derivatives and analogues is driven by the desire to enhance its antibiotic activity, improve its pharmacokinetic profile, and probe the structure-activity relationships of this complex natural product. Synthetic and biosynthetic approaches are being explored to systematically modify different parts of the molecule.

Targeted Modifications of the Polyketide Chain

The extended polyketide chain of this compound is a prime target for modification. Alterations to this part of the molecule can influence its conformation, flexibility, and interaction with its biological target. Biosynthetic engineering offers a promising avenue for achieving these modifications. The modular nature of the polyketide synthase (PKS) responsible for constructing the enacyloxin backbone allows for the potential manipulation of its domains. By altering the genes that encode for specific PKS modules, it may be possible to introduce or remove functional groups, change the stereochemistry of hydroxyl groups, or vary the length of the polyketide chain.

Chemical synthesis also provides a direct route to modified polyketide chains. The synthesis of fragments of the polyene chain has been reported, and these synthetic intermediates can be further elaborated to introduce non-natural functionalities. For example, the incorporation of different substituents along the chain or the alteration of the double bond geometry could lead to analogs with novel biological activities.

Alterations to the Dihydroxycyclohexanecarboxylic Acid Moiety

The (1S,3R,4S)-3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety is a distinctive feature of the enacyloxin family and plays a crucial role in its biological activity. Both synthetic and biosynthetic approaches have been investigated to modify this part of the molecule.

Biosynthetic studies have shown that the enzyme responsible for attaching the DHCCA unit to the polyketide chain can tolerate a range of DHCCA analogs. kuleuven.be This opens up the possibility of producing novel enacyloxin analogs by feeding modified DHCCA precursors to a culture of the enacyloxin-producing microorganism. kuleuven.be This "mutasynthesis" approach has the potential to generate a library of analogs with diverse functionalities on the cyclohexane ring.

From a chemical synthesis perspective, a facile and efficient synthesis of the cyclohexane moiety of enacyloxins has been developed. This synthetic route provides access to the core cyclohexane structure, which can then be chemically modified to introduce a variety of functional groups at different positions. These modified DHCCA moieties can then be coupled to the polyketide chain to generate novel enacyloxin analogs.

Development of Simplified Synthetic Pathways

The total synthesis of a complex natural product like this compound is a long and arduous undertaking. Consequently, the development of more efficient and convergent synthetic routes is a significant area of research. A key strategy for simplifying the synthesis is a convergent, fragment-based approach, where different complex fragments of the molecule are synthesized independently and then coupled together in the later stages of the synthesis.

Future efforts in developing simplified synthetic pathways will likely focus on the identification of more efficient coupling reactions to join the major fragments of the molecule and the development of protecting group strategies that minimize the number of synthetic steps. The ultimate goal is to create a synthetic route that is both highly efficient and flexible, allowing for the rapid production of this compound and a wide range of its analogs for further biological investigation.

Mechanistic Insights into the Biological Action of Enacyloxin Iva

Interaction with Elongation Factor Tu (EF-Tu)

Enacyloxins primarily target Elongation Factor Tu (EF-Tu), a crucial GTP-binding protein essential for delivering aminoacyl-tRNAs (aa-tRNAs) to the ribosomal A-site during translation mcmaster.canih.gov. The antibiotic's interaction with EF-Tu leads to significant alterations in the factor's nucleotide binding and dissociation kinetics.

Binding Characteristics and Conformational Changes of EF-Tu

Structural studies have revealed that Enacyloxin IIa binds to EF-Tu at the interface between domains 1 and 3, a site that overlaps with the binding region of other EF-Tu inhibitors like kirromycin (B1673653) nih.govresearchgate.net. This binding event induces a conformational change in EF-Tu, stabilizing it in a state that mimics the GTP-bound conformation, even when GDP is bound to the factor mcmaster.caresearchgate.netmcmaster.camedrxiv.orgresearchgate.net. This stabilized conformation is critical for the subsequent steps in the mechanism of inhibition. The antibiotic's tail interacts with a hydrophobic pocket on EF-Tu, contributing to its binding affinity researchgate.net.

Modulation of EF-Tu-GTP and EF-Tu-GDP Dissociation Kinetics

A key effect of enacyloxin binding is the significant retardation of EF-Tu's dissociation from both GTP and the ribosome. Without the antibiotic, the dissociation constant (Kd) for the EF-Tu-GTP complex is approximately 500 nM. In the presence of Enacyloxin IIa, this Kd value is dramatically reduced to approximately 0.7 nM, indicating a much tighter binding and slower dissociation researchgate.netnih.govembopress.orgnih.gov. Furthermore, the antibiotic inhibits the factor EF-Ts-mediated stimulation of EF-Tu-GDP dissociation, further impeding the normal recycling of EF-Tu researchgate.netnih.govembopress.orgnih.gov. This stabilization of the EF-Tu-GTP (or GTP-like conformation) complex on the ribosome is a central aspect of its inhibitory action.

Effects on Aminoacyl-tRNA (aa-tRNA) Interaction with EF-Tu

While Enacyloxin IIa stabilizes the EF-Tu-GTP complex, this complex can still form a stable association with aminoacyl-tRNA (aa-tRNA) nih.govembopress.orgnih.gov. However, the binding of enacyloxin alters the orientation of the EF-Tu-GTP-aa-tRNA ternary complex. Specifically, the antibiotic interferes with EF-Tu's ability to protect the aa-tRNA against spontaneous deacylation nih.govembopress.orgnih.gov. Although the EF-Tu-dependent binding of aa-tRNA to the ribosomal A-site is only slightly impaired, the subsequent events leading to peptide bond formation are significantly disrupted nih.govembopress.orgnih.gov.

Ribosomal Engagement and Protein Synthesis Inhibition

The altered EF-Tu complex, stabilized by enacyloxin, engages with the ribosome in a manner that ultimately halts protein synthesis.

Impact on Ribosomal A-site Function

Enacyloxin IIa's primary action on the ribosome involves the EF-Tu-aa-tRNA complex. While the initial binding of aa-tRNA to the ribosomal A-site mediated by EF-Tu is only marginally affected nih.govembopress.orgnih.gov, the antibiotic induces an anomalous positioning of the aa-tRNA within the A-site. This mispositioning prevents the correct alignment required for the peptidyl transferase center to catalyze peptide bond formation. The activity of the peptidyl-transferase center itself, as assessed by puromycin (B1679871) reactivity, remains unaffected, indicating that the inhibition occurs upstream of the catalytic step nih.govembopress.orgnih.gov.

Inhibition of Amino Acid Incorporation and Peptide Elongation

The consequence of the anomalous positioning of aa-tRNA and the stabilized EF-Tu complex on the ribosome is the direct inhibition of amino acid incorporation into the growing polypeptide chain nih.govembopress.orgnih.gov. This effect is observed even when aa-tRNA is bound non-enzymatically to the A-site nih.govembopress.orgnih.gov. The C-terminal incorporation of amino acids, such as phenylalanine into poly(Phe)-tRNA, is effectively blocked nih.govembopress.orgnih.gov. This leads to a cessation of peptide elongation and, consequently, the inhibition of bacterial protein biosynthesis. The IC50 for Enacyloxin IIa in poly(Phe) synthesis assays is approximately 70 nM, highlighting its potency researchgate.netnih.govembopress.orgnih.gov.

Dual Specificity Targeting EF-Tu and the Ribosome

Enacyloxin IIa, representative of the enacyloxin class, exhibits a unique dual specificity, acting on both the elongation factor Tu (EF-Tu) and the bacterial ribosome. This dual action disrupts bacterial protein biosynthesis through a multi-faceted mechanism.

Initially, Enacyloxin IIa affects the interaction between EF-Tu and its nucleotide cofactors, GTP and GDP. Specifically, the antibiotic strongly retards the dissociation of the EF-Tu-GTP complex, reducing its dissociation constant (Kd) from approximately 500 nM to as low as 0.7 nM nih.govembopress.orgnih.govembopress.org. This binding event locks EF-Tu in a GTP-bound-like conformation, even when bound to GDP, thereby preventing the natural dissociation of EF-Tu:GDP from the ribosome researchgate.netnih.govmcmaster.ca. Structural analyses indicate that Enacyloxin IIa binds at the interface between domains 1 and 3 of EF-Tu, a critical region involved in EF-Tu's interaction with other cellular components researchgate.netnih.govbiorxiv.orgrcsb.org.

Beyond its direct effect on EF-Tu, Enacyloxin IIa also exerts influence on the ribosome itself. While the EF-Tu-GTP complex, in the presence of the antibiotic, can still form a complex with aminoacyl-tRNA (aa-tRNA), it fails to adequately protect the aa-tRNA against spontaneous deacylation. This suggests a modification in the orientation of the aa-tRNA relative to EF-Tu nih.govembopress.orgnih.govembopress.org. Although the EF-Tu-dependent binding of aa-tRNA to the ribosomal A-site is only slightly impaired, Enacyloxin IIa directly interacts with the ribosomal A-site. This interaction leads to an anomalous positioning of the aa-tRNA, which ultimately inhibits the incorporation of the amino acid into the elongating polypeptide chain nih.govembopress.orgnih.govembopress.org. This combined action on both EF-Tu and the ribosome distinguishes Enacyloxins as antibiotics with a unique dual specificity nih.govembopress.orgnih.govembopress.org.

Comparative Analysis with Other EF-Tu Inhibitors (e.g., Kirromycin, Pulvomycin)

Enacyloxins share functional similarities with other known inhibitors of EF-Tu, such as Kirromycin and Pulvomycin, though their precise binding sites and mechanistic nuances differ.

Enacyloxin IIa vs. Kirromycin: Both Enacyloxin IIa and Kirromycin target EF-Tu by binding to the interface between domains 1 and 3 of the factor researchgate.netnih.govbiorxiv.orgrcsb.org. Their primary mechanism involves preventing the dissociation of EF-Tu:GDP from the ribosome post-GTP hydrolysis, effectively trapping EF-Tu on the ribosome and halting protein elongation researchgate.netnih.govbiorxiv.orguniversiteitleiden.nl. Structural studies suggest that Kirromycin may possess a higher binding affinity due to its tail occupying a hydrophobic pocket that Enacyloxin IIa's tail borders rcsb.org. Furthermore, resistance mechanisms observed in mixed populations of EF-Tu species against Enacyloxin IIa are similar to those seen with Kirromycin, where a sensitive EF-Tu bound to the ribosome can impede translation for upstream ribosomes containing resistant EF-Tu variants universiteitleiden.nlresearchgate.net.

Enacyloxin IIa vs. Pulvomycin: In contrast to Enacyloxins and Kirromycin, Pulvomycin (and the related antibiotic GE2270A) binds to a different region on EF-Tu, specifically within the cleft between domains 1 and 2 biorxiv.org. This distinct binding site leads to a different inhibitory mechanism: Pulvomycin interferes with the essential conformational changes required for EF-Tu to bind aminoacyl-tRNAs (aa-tRNAs) biorxiv.orguniversiteitleiden.nl. Consequently, Pulvomycin interrupts the protein elongation cycle prior to EF-Tu's interaction with the ribosome universiteitleiden.nl. This difference is significant; in the presence of Pulvomycin, a mixture of sensitive and resistant EF-Tu populations can still sustain protein synthesis, unlike the dominant inhibitory effect observed with Kirromycin or Enacyloxins universiteitleiden.nlresearchgate.net.

FeatureEnacyloxin IIaKirromycinPulvomycin
Primary Target EF-Tu and RibosomeEF-TuEF-Tu
EF-Tu Binding Site Interface of domains 1 and 3Interface of domains 1 and 3Cleft between domains 1 and 2
Mechanism of Action Prevents EF-Tu:GDP dissociation from ribosome; induces GTP-like conformation; anomalous aa-tRNA positioningPrevents EF-Tu:GDP dissociation from ribosome; induces GTP-like conformation; immobilizes EF-Tu on ribosomeImpairs conformation switch for aa-tRNA binding; interrupts elongation prior to ribosome interaction
Ribosome Interaction Direct action on A-site; inhibits aa-tRNA incorporationImmobilizes EF-Tu on ribosomeInhibits aa-tRNA binding
Relative Binding Affinity HighHigher than Enacyloxin IIa (due to tail interaction)N/A (different mechanism)
Effect in Mixed EF-Tu Populations Sensitive EF-Tu can block translation for resistant EF-TuSensitive EF-Tu can block translation for resistant EF-TuMixed populations can sustain elongation

Activity against Organellar Protein Synthesis (e.g., in Plasmodium falciparum)

Enacyloxins have also attracted considerable attention due to their demonstrated inhibitory activity against organellar protein synthesis, particularly within the parasitic protozoan Plasmodium falciparum, the causative agent of malaria tandfonline.comtandfonline.comresearchgate.net. This specific activity has been noted in research investigating novel antimicrobial agents tandfonline.comtandfonline.comresearchgate.net.

Compound List:

Enacyloxin IVa

Enacyloxin IIa

Kirromycin

Pulvomycin

GE2270A

Mechanisms of Resistance to Enacyloxins

Intrinsic Resistance in Producer Organisms (Frateuria sp. W-315)

The producer organism, Frateuria sp. W-315, must possess mechanisms to protect itself from the toxic effects of the enacyloxins it synthesizes. Research indicates that the producer strain does not rely on a resistant EF-Tu gene for self-protection nih.gov. Instead, several strategies are employed:

Role of Extracellular Processing of Enacyloxin IVa to Enacyloxin IIa

Frateuria sp. W-315 secretes this compound, a precursor form of the active antibiotic, into the extracellular environment nih.govnii.ac.jp. This secreted precursor is then converted to the more potent enacyloxin IIa by the enzyme enacyloxin oxidase (ENX oxidase) nih.govnii.ac.jpcardiff.ac.uk. This extracellular processing mechanism is hypothesized to prevent the antibiotic from reaching inhibitory concentrations within the producer cell, thereby protecting its own EF-Tu from being targeted nih.gov.

Self-Protection Strategies in Biosynthetic Pathways

While the exact mechanisms are still being fully elucidated, the extracellular processing of this compound to enacyloxin IIa is a primary proposed self-protection strategy nih.gov. Other producer organisms that synthesize EF-Tu-targeting antibiotics, such as kirromycin (B1673653), also employ strategies like secreting precursor forms or utilizing efflux pumps to manage intracellular drug concentrations nih.govasm.org. It is plausible that Frateuria sp. W-315 utilizes a combination of these or other yet-undiscovered mechanisms to ensure its own survival during enacyloxin biosynthesis nih.govasm.org.

Acquired Resistance Mechanisms in Target Microorganisms

Target microorganisms can develop resistance to enacyloxins through genetic alterations, primarily affecting the antibiotic's target, EF-Tu, or through other cellular defense mechanisms.

Mutational Analysis of Elongation Factor Genes (e.g., tuf, rpsL)

Resistance to enacyloxin IIa in target bacteria is primarily mediated by mutations in the tuf genes, which encode EF-Tu researchgate.netnih.govnih.govwikigenes.org. These mutations alter the amino acid sequence of EF-Tu, specifically at or near the antibiotic binding site, thereby reducing the drug's affinity or ability to inhibit the protein's function nih.govnih.govmcmaster.ca.

Several mutations in E. coli EF-Tu have been identified that confer resistance to enacyloxin IIa. These include substitutions at positions Q124K, G316D, Q329H, and A375T nih.gov. These mutations can obstruct enacyloxin IIa binding, facilitate its release after GTP hydrolysis, or reduce the affinity of the EF-Tu·GDP·enacyloxin IIa complex for aminoacyl-tRNA nih.gov. Notably, many of these mutations also confer resistance to other EF-Tu inhibitors like kirromycin, indicating overlapping binding sites and mechanisms of action nih.govgoogle.com.

The dominance of sensitive EF-Tu in a mixed population of resistant and sensitive EF-Tu species means that resistance often requires a significant proportion of EF-Tu to be mutated asm.orgnih.gov. In some cases, resistance to kirromycin (and by extension, potentially enacyloxins) can be influenced by mutations in the rpsL gene, which encodes ribosomal protein S12 nih.gov. Mutations in rpsL can lead to a "titration effect," where the mutant S12 protein preferentially interacts with resistant EF-Tu, thereby favoring the use of resistant EF-Tu in ribosomal complexes nih.gov. This suggests that resistance can be a multi-locus phenomenon.

Table 1: Identified EF-Tu Mutations Conferring Enacyloxin IIa Resistance

Mutation Site (E. coli numbering)Amino Acid ChangeResistance Mechanism (Hypothesized)Reference
Q124Q → KObstructs enacyloxin IIa binding nih.gov
G316G → DObstructs enacyloxin IIa binding nih.gov
Q329Q → HFacilitates enacyloxin IIa release after GTP hydrolysis nih.gov
A375A → TReduces affinity of EF-Tu·GDP·enacyloxin IIa for aminoacyl-tRNA nih.gov

Enzymatic Detoxification Pathways (Hypothetical or Observed)

While the primary mechanism of acquired resistance to enacyloxins involves target modification (EF-Tu mutations), enzymatic inactivation or detoxification pathways are common resistance strategies for other classes of antibiotics frontiersin.orgnih.govdroracle.aimdpi.com. For enacyloxins, there is currently no direct evidence reported in the literature for specific enzymatic detoxification pathways in target microorganisms. However, it remains a plausible, albeit unconfirmed, mechanism by which bacteria could acquire resistance. Such pathways might involve enzymes that chemically modify the enacyloxin molecule, rendering it inactive, or efflux pumps that actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration frontiersin.orgnih.govdroracle.aimdpi.com. Further research would be needed to investigate the potential for such mechanisms.

Efflux Pump Mechanisms

Efflux pumps represent a fundamental and widespread mechanism by which bacteria confer resistance to a diverse array of antimicrobial agents, including antibiotics journalagent.comnih.govnih.govmdpi.com. These membrane-bound transport proteins actively translocate various substances, such as toxic compounds, metabolic byproducts, and antimicrobial drugs, out of the bacterial cell nih.govmdpi.comnih.gov. By reducing the intracellular concentration of antibiotics below their minimal inhibitory concentration (MIC), efflux pumps effectively diminish the drug's efficacy, thereby enabling bacterial survival journalagent.comnih.govmdpi.comredalyc.org.

The activity of efflux pumps is crucial for bacterial physiology, contributing to intrinsic tolerance to toxic compounds and maintaining cellular homeostasis mdpi.commdpi.com. However, their overexpression or altered regulation can lead to acquired resistance journalagent.commdpi.comredalyc.orgasm.orgfrontiersin.org. This often occurs through mutations in regulatory genes that control pump expression, leading to increased levels of functional pumps on the bacterial surface nih.govmdpi.comredalyc.orgfrontiersin.org. Such overexpression can confer low-level resistance, which may serve as a stepping stone for the development of higher-level, clinically significant resistance through the accumulation of additional genetic modifications mdpi.comasm.org.

Efflux pumps are broadly classified into several families based on their structure and energy source, including the Resistance-Nodulation-Cell Division (RND) superfamily, the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxic Compound Extrusion (MATE) family nih.govmdpi.comredalyc.orgasm.orgdovepress.com. Gram-negative bacteria commonly utilize multi-component efflux systems, often comprising an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel (e.g., the RND-type AcrAB-TolC system in Escherichia coli or MexAB-OprM in Pseudomonas aeruginosa) mdpi.comnih.govredalyc.orgdovepress.comasm.org. Gram-positive bacteria typically employ single-component or heterodimeric pumps nih.govfrontiersin.org.

The ability of efflux pumps to extrude a wide spectrum of structurally dissimilar compounds underlies their significant role in multidrug resistance (MDR) nih.govnih.govmdpi.comredalyc.orgfrontiersin.orgdovepress.comfrontiersin.org. Beyond direct antibiotic expulsion, efflux pumps are also implicated in other resistance-related phenomena, such as the formation of biofilms and the generation of persister cells, which are subpopulations of bacteria tolerant to antibiotics nih.govmdpi.comfrontiersin.org.

Q & A

Q. How can researchers address batch-to-batch variability in natural this compound extracts during pharmacological studies?

  • Methodological Answer :
  • Standardize extraction protocols (e.g., HPLC-guided fractionation) and quantify major congeners via qNMR. Use synthetic this compound as a reference to calibrate bioactivity .
  • Perform stability studies (e.g., pH, temperature) to identify degradation products that may confound results .

Q. Guidelines for Rigor :

  • Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks (Population, Intervention, Comparison, Outcome) .
  • Pre-register protocols on platforms like Open Science Framework to enhance transparency .

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